2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate 2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 355429-03-7
VCID: VC16174423
InChI: InChI=1S/C27H23NO3/c1-3-19-10-12-21(13-11-19)26(29)17-31-27(30)23-16-25(20-7-5-4-6-8-20)28-24-14-9-18(2)15-22(23)24/h4-16H,3,17H2,1-2H3
SMILES:
Molecular Formula: C27H23NO3
Molecular Weight: 409.5 g/mol

2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate

CAS No.: 355429-03-7

Cat. No.: VC16174423

Molecular Formula: C27H23NO3

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-2-oxoethyl 6-methyl-2-phenylquinoline-4-carboxylate - 355429-03-7

Specification

CAS No. 355429-03-7
Molecular Formula C27H23NO3
Molecular Weight 409.5 g/mol
IUPAC Name [2-(4-ethylphenyl)-2-oxoethyl] 6-methyl-2-phenylquinoline-4-carboxylate
Standard InChI InChI=1S/C27H23NO3/c1-3-19-10-12-21(13-11-19)26(29)17-31-27(30)23-16-25(20-7-5-4-6-8-20)28-24-14-9-18(2)15-22(23)24/h4-16H,3,17H2,1-2H3
Standard InChI Key FIRJBEKJWXNEIG-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound belongs to the quinoline family, featuring a benzene ring fused to a pyridine ring (C9H7N) as its central scaffold . This core is substituted at the 4-position with a carboxylate ester group, which is further functionalized with a 2-(4-ethylphenyl)-2-oxoethyl moiety. Additional substitutions include a methyl group at the 6-position and a phenyl group at the 2-position of the quinoline system.

Molecular Formula and Weight

The molecular formula is C27H23NO3, with a molecular weight of 409.5 g/mol . The SMILES notation (CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4) and InChI key (FIRJBEKJWXNEIG-UHFFFAOYSA-N) provide precise stereochemical details .

Comparative Structural Analysis

Structurally analogous compounds, such as 2-(4-Ethylphenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate, differ primarily in substituent positioning. These variations influence electronic distribution, steric bulk, and intermolecular interactions, which correlate with divergent biological activities.

Synthesis and Purification

Synthetic Routes

The synthesis involves multi-step organic reactions, typically beginning with the formation of the quinoline core via Skraup or Doebner-Miller reactions. Subsequent esterification at the 4-position employs acyl chloride intermediates or carbodiimide-mediated coupling. The 4-ethylphenyl ketone group is introduced through Friedel-Crafts acylation or nucleophilic substitution, followed by oxidation to the oxoethyl moiety.

Purification Techniques

Purification relies on recrystallization using solvents like ethanol or acetone, yielding crystalline products with >90% purity. Chromatographic methods (e.g., silica gel column chromatography) resolve closely related impurities, particularly regioisomers arising from substituent positioning.

Physicochemical Properties

Collision Cross-Section Data

Mass spectrometry studies predict collision cross-section (CCS) values for various adducts, critical for analytical identification :

Adductm/zPredicted CCS (Ų)
[M+H]+410.17508201.1
[M+Na]+432.15702218.4
[M+NH4]+427.20162208.6

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic groups. Stability studies indicate decomposition above 200°C, with photodegradation observed under UV light.

Biological Activities and Mechanisms

Anticancer Activity

The phenyl and ethylphenyl substituents promote interactions with kinase ATP-binding pockets. In silico docking suggests affinity for EGFR (binding energy: -9.2 kcal/mol) and VEGFR-2 (-8.7 kcal/mol), though in vitro validation is pending.

Challenges and Research Gaps

Limited Empirical Data

No peer-reviewed studies or patents specifically address this compound, as evidenced by PubChem’s literature and patent stripes . Current insights derive from extrapolation of quinoline pharmacology and computational models .

Synthetic Scalability

Multi-step synthesis complicates large-scale production. Yield optimization and greener methodologies (e.g., microwave-assisted synthesis) remain unexplored.

Future Directions

Targeted Bioassays

Priority studies include:

  • Cytotoxicity screening against NCI-60 cancer cell lines

  • Antibacterial susceptibility testing per CLSI guidelines

  • Pharmacokinetic profiling (e.g., CYP450 interactions)

Structural Optimization

Structure-activity relationship (SAR) studies could refine substituents to enhance bioavailability. Introducing hydrophilic groups (e.g., hydroxyls) may improve solubility without compromising target binding.

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